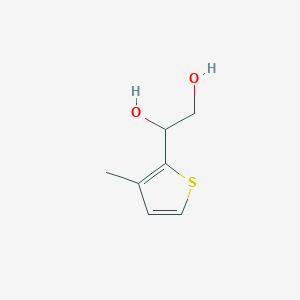
1-(3-Methylthiophen-2-yl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylthiophen-2-yl)ethane-1,2-diol is an organic compound with the molecular formula C7H10O2S It features a thiophene ring, which is a five-membered ring containing sulfur, and two hydroxyl groups attached to an ethane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)ethane-1,2-diol typically involves the functionalization of thiophene derivatives. One common method is the hydroxylation of 1-(3-Methylthiophen-2-yl)ethane, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic oxidation. Catalysts like transition metal complexes can be employed to facilitate the hydroxylation reaction, making the process more efficient and cost-effective . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
化学反应分析
Types of Reactions
1-(3-Methylthiophen-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学研究应用
1-(3-Methylthiophen-2-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity to specific receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-Acetyl-3-methylthiophene: Another thiophene derivative with different functional groups.
3-Methylthiophene-2-carboxylic acid: Contains a carboxyl group instead of hydroxyl groups.
Thiophene-2,3-diol: Similar structure but with hydroxyl groups directly attached to the thiophene ring.
Uniqueness
1-(3-Methylthiophen-2-yl)ethane-1,2-diol is unique due to the presence of both hydroxyl groups and a thiophene ring, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-methylthiophen-2-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,8-9H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTZGSUCDJIDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
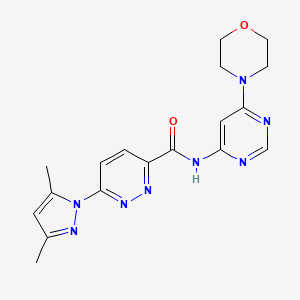
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-4-methylquinoline](/img/structure/B3005758.png)
![Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3005759.png)
![2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B3005760.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)
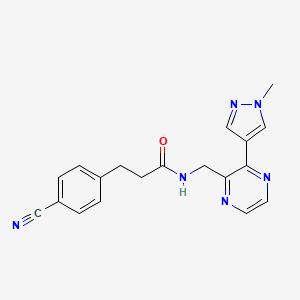
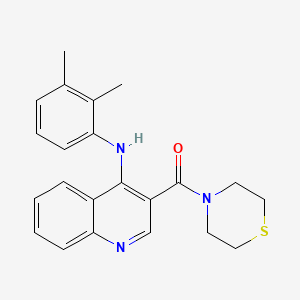
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)
![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)
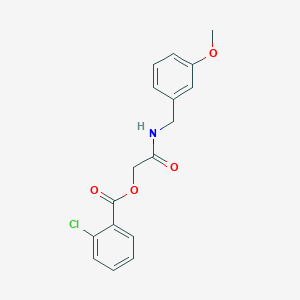
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)
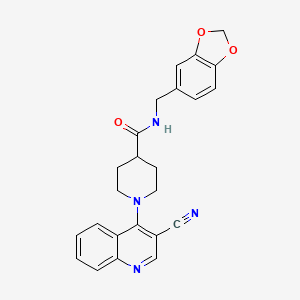
![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide](/img/structure/B3005777.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)
